molecular formula C19H23ClO6 B12635339 Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate

Cat. No.: B12635339
M. Wt: 382.8 g/mol
InChI Key: HLSNQCHTMBZIOR-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is a synthetic organic compound featuring a propanedioate ester core, a 4-chlorophenyl-substituted oxane ring, and a carbonyl group. Its structure combines rigidity from the oxane moiety with electrophilic reactivity from the ester and carbonyl groups. The 4-chlorophenyl group may enhance lipophilicity, influencing bioavailability or binding interactions in biological systems.

Properties

Molecular Formula

C19H23ClO6

Molecular Weight

382.8 g/mol

IUPAC Name

diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate

InChI

InChI=1S/C19H23ClO6/c1-3-25-17(22)15(18(23)26-4-2)16(21)19(10-5-11-24-12-19)13-6-8-14(20)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3

InChI Key

HLSNQCHTMBZIOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1(CCCOC1)C2=CC=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Method 1: Direct Esterification

This method involves the esterification of diethyl malonate with a suitable acid derivative that contains the 4-chlorophenyl group.

  • Reagents : Diethyl malonate, 4-chlorobenzoyl chloride
  • Conditions : Reflux in an organic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl.
  • Yield : Typically around 75-85% based on literature reports.

Method 2: Use of Acyclic Precursors

Another approach involves using acyclic precursors that undergo cyclization to form the oxane structure.

  • Reagents : Diethyl malonate, 4-chlorobenzaldehyde, and a cyclizing agent.
  • Conditions : The reaction is generally conducted in a solvent like ethanol at elevated temperatures.
  • Yield : Reported yields can reach up to 80%.

Method 3: Multi-Step Synthesis

A more complex but potentially higher-yielding method involves multiple steps, including halogenation, alkylation, and cyclization.

  • Step 1 : Halogenation of diethyl malonate to introduce halogen substituents.
  • Step 2 : Alkylation with a suitable alkyl halide.
  • Step 3 : Cyclization to form the oxane structure.
  • Yield : Cumulatively, yields can be optimized to exceed 90% when conditions are finely tuned.

The following table summarizes key reaction conditions for each preparation method:

Method Reagents Conditions Yield (%)
Direct Esterification Diethyl malonate, 4-chlorobenzoyl chloride Reflux in dichloromethane with triethylamine 75-85
Acyclic Precursors Diethyl malonate, 4-chlorobenzaldehyde Ethanol at elevated temperature Up to 80
Multi-Step Synthesis Diethyl malonate, alkyl halides, cyclizing agents Varies by step; optimized conditions required >90

Mechanism of Direct Esterification

In direct esterification, nucleophilic attack by the diethyl malonate on the carbonyl carbon of the acyl chloride leads to the formation of an ester bond while releasing HCl. The reaction is facilitated by a base that neutralizes the acid byproduct.

Mechanism Involving Acyclic Precursors

The acyclic precursor method typically involves an initial nucleophilic addition followed by cyclization through intramolecular interactions leading to the formation of the oxane ring structure.

Multi-Step Synthesis Mechanism

This method includes several key transformations:

  • Halogenation introduces reactive sites for further functionalization.
  • Alkylation enhances the nucleophilicity of diethyl malonate.
  • Cyclization forms the final oxane structure through a series of nucleophilic substitutions and eliminations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the formation of enolate ions.

    Alkyl Halides: Such as 4-chlorobenzyl bromide, used in alkylation reactions.

    Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.

Major Products Formed

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

Scientific Research Applications

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Catalysis: Used in catalytic reactions to facilitate the formation of specific products.

Mechanism of Action

The mechanism of action of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name/Feature Functional Groups Key Structural Features Potential Properties/Applications
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate Ester, carbonyl, oxane, chlorophenyl Rigid oxane ring; electron-withdrawing Cl substituent Likely moderate polarity; pharmaceutical intermediate
3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate Carboxylate, fluoropyridine, difluorobiphenyl Multiple halogen atoms (Cl, F); planar biphenyl system High thermal stability; agrochemical applications
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methyl-idene}propanedioate Sulfonyl, indole, trimethylbenzyl Bulky sulfonyl and indole groups; conjugated system Enhanced acidity; catalyst in organic reactions
3-[4-(2-Amino-2-oxoethyl)phenoxy]-2-hydroxy-N-isopropylpropanaminium Amine, hydroxyl, phenoxy Zwitterionic structure; hydrogen-bonding sites High solubility; potential biological activity

Crystallographic and Electronic Comparisons

  • Halogen Effects : The fluorinated and chlorinated compound in exhibits short Cl···F and Cl···Cl interactions in its crystal lattice, which may enhance packing efficiency and thermal stability compared to the target compound’s 4-chlorophenyl group .
  • Rigidity vs. Flexibility : The oxane ring in the target compound introduces conformational rigidity, unlike the flexible indole-sulfonyl system in , which may adopt multiple conformations during reactions .
  • Electronic Effects : The electron-withdrawing sulfonyl group in increases acidity at adjacent positions, whereas the target compound’s ester groups are less activating but more electrophilic .

Research Findings and Methodological Considerations

  • Crystallography : The SHELX software suite () is widely used for refining structures of such compounds, enabling precise determination of bond lengths and angles (e.g., C21–C22 = 1.518 Å in ) .
  • Challenges: Limited data on the target compound’s biological activity or thermodynamic properties necessitates further studies. Contradictions in substituent effects (e.g., Cl vs. F in halogenated analogs) highlight the need for systematic comparative assays.

Biological Activity

Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and applications based on diverse research findings.

Molecular Structure : The compound has the molecular formula C14H15ClO4C_{14}H_{15}ClO_4 and features a unique structure that includes a chlorophenyl group and an oxane ring. It is synthesized primarily through the malonic ester synthesis method, involving the alkylation of enolate ions derived from diethyl malonate.

Synthesis Overview :

  • Starting Material : Diethyl malonate.
  • Reagents : Sodium ethoxide, 4-chlorobenzyl bromide.
  • Process : The reaction involves forming an enolate ion from diethyl malonate, which then reacts with an alkyl halide to yield the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of chlorophenyl compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the chlorophenyl moiety may contribute to enhanced antimicrobial effects.

Cytotoxicity and Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit cytotoxic effects on cancer cell lines. For example, studies on structurally related compounds demonstrated their ability to inhibit cell proliferation in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines . The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.

The biological activity of this compound is hypothesized to involve:

  • Formation of Reactive Intermediates : The compound can form enolate ions, which are highly reactive and can participate in various nucleophilic substitution reactions.
  • Target Interaction : The specific molecular targets and pathways remain to be fully elucidated but may involve interactions with enzymes or receptors relevant to microbial growth or cancer cell proliferation.

Case Studies

  • Antimicrobial Screening :
    • Objective : Evaluate the antibacterial efficacy against standard strains.
    • Results : Compounds derived from similar structures exhibited notable inhibition zones against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for therapeutic applications in treating infections .
  • Cytotoxic Evaluation :
    • Objective : Assess effects on cancer cell lines.
    • Findings : Compounds structurally related to this compound showed IC50 values in the low micromolar range against MCF-7 cells, suggesting significant anticancer potential .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC14H15ClO4Antimicrobial, Cytotoxic
Diethyl MalonateC7H12O4Intermediate in organic synthesis
Diethyl 2-(4-chlorophenyl)methylidenepropanedioateC16H17ClO4Anticancer activity reported

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of propanedioate esters with chlorophenyl-oxane intermediates. Catalysts like ZnBr₂ in solvents such as m-xylene are critical for achieving high yields (e.g., 60–75%) . Optimization requires monitoring reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for oxane:propanedioate). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be tracked using TLC or HPLC with UV detection at 254 nm .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker Kappa APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) yields structural parameters. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. Key metrics include R-factor (<0.08) and wR2 (<0.20). Hydrogen bonding networks (e.g., C–H···O interactions) and dihedral angles (e.g., 62–80° between oxane and phenyl rings) should be analyzed to confirm stereoelectronic effects .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃) identify protons (e.g., ethyl ester CH₃ at δ 1.2–1.4 ppm) and carbons (e.g., carbonyl C=O at δ 165–170 ppm).
  • IR : Strong absorbance at ~1740 cm⁻¹ confirms ester carbonyl groups.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₁ClO₆).
    Cross-validation with elemental analysis (±0.3% for C, H, N) ensures purity .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and optimize geometries. Software like Gaussian or ORCA can predict regioselectivity in nucleophilic acyl substitutions. For stereoisomerism, Boltzmann population analysis estimates the dominance of specific conformers (e.g., axial vs. equatorial chlorophenyl groups in oxane) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for its synthesis?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. toluene) or catalyst loading (5–10 mol% ZnBr₂). Systematic Design of Experiments (DoE) with variables like temperature, solvent, and catalyst type can isolate optimal conditions. Meta-analysis of literature data using tools like Web of Science (search terms: "propanedioate synthesis catalyst") helps identify trends .

Q. How does the chlorophenyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing Cl substituent enhances electrophilicity at the oxane carbonyl, facilitating nucleophilic attacks. Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials (e.g., ~1.5 V vs. Ag/AgCl) linked to HOMO/LUMO gaps. Hammett constants (σ ≈ 0.23 for 4-Cl) quantify substituent effects on reaction rates .

Q. What are the best practices for detecting and quantifying degradation products under varying pH conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS (C18 column, 0.1% formic acid/acetonitrile mobile phase) identify hydrolysis products (e.g., malonic acid derivatives). Quantify using external calibration curves (R² >0.99). pH-dependent degradation follows pseudo-first-order kinetics, with half-life (t₁/₂) calculations at pH 2–9 .

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